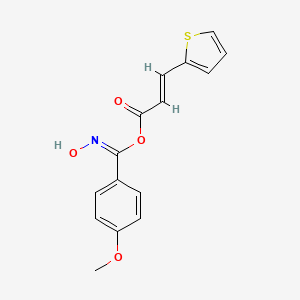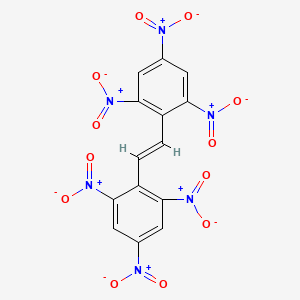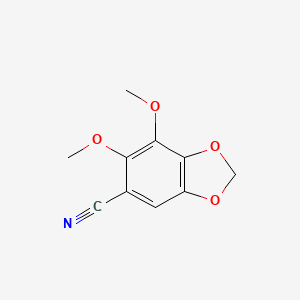
6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is a chemical compound with the molecular formula C10H9NO4. It is characterized by a benzodioxole ring structure with methoxy groups at the 6 and 7 positions and a cyano group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with 1,3-benzodioxole-5-carbonitrile as the starting material.
Methylation: The compound undergoes methylation at the 6 and 7 positions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale methylation processes to ensure efficiency and cost-effectiveness. The use of automated systems for monitoring reaction conditions and product quality is common.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring strong bases or acids.
Major Products Formed:
Oxidation: 6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6,7-Dimethoxy-1,3-benzodioxole-5-amine.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the modulation of enzyme activity and inhibition of certain biological pathways. It has been investigated for its effects on various cellular processes.
Medicine: Research has explored the use of this compound in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, forming bonds with nucleophiles in biological systems. The methoxy groups can influence the compound's solubility and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde: This compound differs by having an aldehyde group instead of a cyano group.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: This compound has a methyl group at the 5 position instead of a cyano group.
Uniqueness: 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is unique due to its cyano group, which imparts different chemical reactivity compared to similar compounds. This allows for a wider range of applications in synthesis and biological studies.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7/h3H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPIYLNMGDKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1C#N)OCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
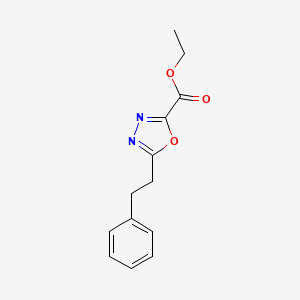
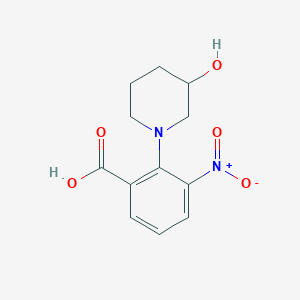
![2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B7817041.png)
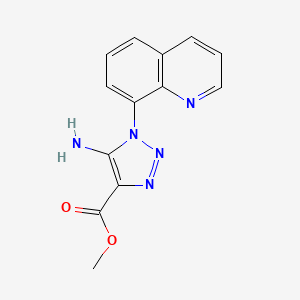
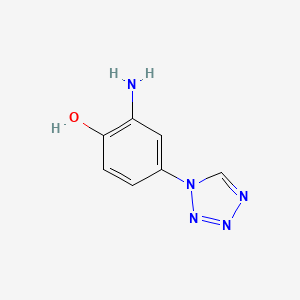
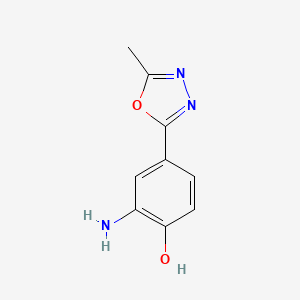
![N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B7817057.png)
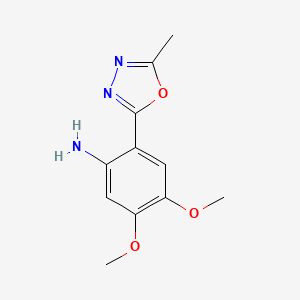

![N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide](/img/structure/B7817068.png)
![3-[3-[5-(2-Carboxyethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817080.png)
![Ethyl 2-imidazo[2,1-b][1,3]benzothiazol-2-ylacetate](/img/structure/B7817084.png)
